Bis[2-(5-acetyl-3-m-chlorophenyl-1,3,4-thiadi-azol-2-ylideneamino)phenyl] disulfide
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Overview
Description
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and chlorophenyl groups
Preparation Methods
The synthesis of 1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions typically require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. These products can include various derivatives with modified functional groups.
Scientific Research Applications
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used in the study of organic synthesis and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-[5-({2-[(2-{[5-ACETYL-3-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(3-CHLOROPHENYL)-1,3,4-THIADIAZOL-2(4H)-YL]-1-ETHANONE can be compared with similar compounds:
Similar Compounds: Compounds with similar structures include other thiadiazole derivatives and chlorophenyl-containing molecules.
Uniqueness: The unique combination of functional groups and structural features in this compound distinguishes it from others, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C32H22Cl2N6O2S4 |
---|---|
Molecular Weight |
721.7 g/mol |
IUPAC Name |
1-[5-[2-[[2-[[5-acetyl-3-(3-chlorophenyl)-1,3,4-thiadiazol-2-ylidene]amino]phenyl]disulfanyl]phenyl]imino-4-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C32H22Cl2N6O2S4/c1-19(41)29-37-39(23-11-7-9-21(33)17-23)31(43-29)35-25-13-3-5-15-27(25)45-46-28-16-6-4-14-26(28)36-32-40(38-30(44-32)20(2)42)24-12-8-10-22(34)18-24/h3-18H,1-2H3 |
InChI Key |
IHRCRYJOTAXDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC=C2SSC3=CC=CC=C3N=C4N(N=C(S4)C(=O)C)C5=CC(=CC=C5)Cl)S1)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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